molecular formula C23H15ClN2O5 B6489959 N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 887893-18-7

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6489959
CAS No.: 887893-18-7
M. Wt: 434.8 g/mol
InChI Key: ZBFHMYABUSGSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran derivative featuring a 4-chlorophenyl carbamoyl group at position 2 and a 1,3-benzodioxole-5-carboxamide moiety at position 2. Its molecular formula is C₂₃H₁₅ClN₂O₅, with a molecular weight of 442.83 g/mol.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O5/c24-14-6-8-15(9-7-14)25-23(28)21-20(16-3-1-2-4-17(16)31-21)26-22(27)13-5-10-18-19(11-13)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFHMYABUSGSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings and Implications

Halogen Effects : The position (para vs. ortho) and type (Cl vs. F) of halogen substitution significantly influence molecular weight and electronic properties. Chlorine’s higher atomic weight and lipophilicity may enhance target binding compared to fluorine .

Furan analogs prioritize simplicity and metabolic resistance .

Availability Gaps: Limited availability data for the target compound suggest a need for further synthesis and characterization efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.